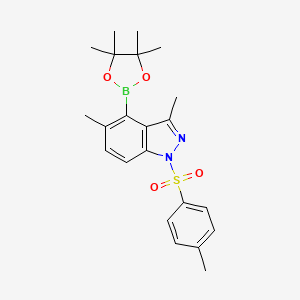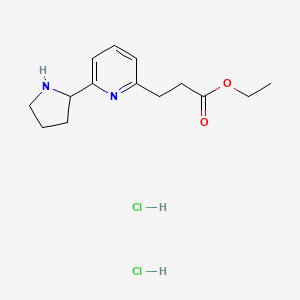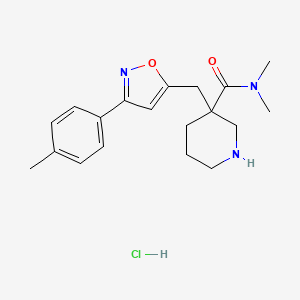![molecular formula C19H22N2O B1402403 3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one CAS No. 1361111-63-8](/img/structure/B1402403.png)
3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one
Overview
Description
1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one is a heterocyclic compound with the empirical formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-methylpiperazine with benzyl bromide followed by ethylamine . The resulting product undergoes cyclization to form the target compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one consists of a piperazine ring with an ethyl group at one nitrogen and a phenylphenylmethyl group at the other nitrogen. The phenylphenylmethyl moiety imparts aromatic character to the compound, potentially influencing its biological activity .
Chemical Reactions Analysis
1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one may participate in various chemical reactions, including alkylation , acylation , and oxidation . These reactions can modify its structure and properties, affecting its behavior in biological systems .
Physical and Chemical Properties Analysis
Scientific Research Applications
Pharmacological Evaluation
- Antidepressant and Antianxiety Activities : Novel derivatives of piperazine compounds have shown significant antidepressant and antianxiety activities in animal models, suggesting potential therapeutic applications (Kumar et al., 2017).
- Antimicrobial Studies : Certain piperazine derivatives have been synthesized and displayed excellent antibacterial and antifungal activities, indicating potential for developing new antimicrobial agents (Rajkumar et al., 2014).
- Herbicidal and Plant Growth Regulatory Properties : Piperazine derivatives have been evaluated as potential herbicides and plant growth regulators, showing promising activity against certain plant species (Stoilkova et al., 2014).
- Insecticide Development : Research into using piperazine derivatives as lead compounds for novel insecticides has shown potential for growth-inhibiting activities against specific pests (Cai et al., 2010).
Organic Chemistry and Synthesis
- Novel Synthesis Techniques : Piperazine derivatives have been synthesized using various techniques, contributing to advancements in organic synthesis methodologies (Ambrogio et al., 2006).
- Scale-Up Synthesis for Therapeutic Agents : Development of robust processes for large-scale synthesis of piperazine-based compounds like GBR-12909 highlights the industrial and therapeutic relevance of these compounds (Ironside et al., 2002).
Biochemical Research
- Cancer Research : Piperazine derivatives have been evaluated for their antiproliferative effects against human cancer cell lines, demonstrating potential as anticancer agents (Mallesha et al., 2012).
- Radiolabeled Compounds in PET Imaging : Compounds like [18F]p-MPPF, derived from piperazine, have been used in PET imaging to study serotonergic neurotransmission, contributing to neurological research (Plenevaux et al., 2000).
Properties
IUPAC Name |
1-ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-21-13-12-20-18(19(21)22)14-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11,18,20H,2,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDHCJHLHZMKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1=O)CC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(Aminomethyl)cyclohexyl)-N,N-dimethylthieno[2,3-b]pyridine-2-carboxamide hydrochloride](/img/structure/B1402320.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)
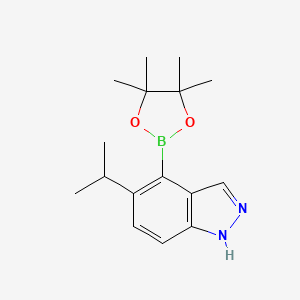
![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)
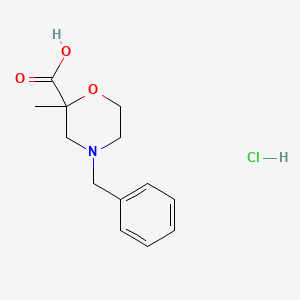
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402331.png)
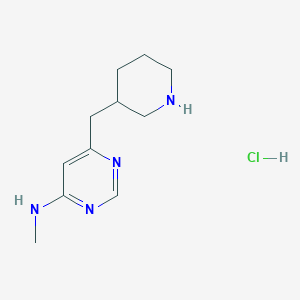
![tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1402335.png)

![4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1402338.png)

